molecular formula C18H22N2O4 B2772451 3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-44-9

3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2772451
CAS No.: 2097858-44-9
M. Wt: 330.384
InChI Key: QHHFQEWRBOOOCR-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a 2-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl (C=O) substituent .


Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its structure and the functional groups it contains. For example, the presence of a pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Monoamine Oxidase Inhibitors

Research has focused on the synthesis and evaluation of oxazolidinone derivatives as inhibitors of monoamine oxidase (MAO), an enzyme relevant to neurological disorders. One study synthesized 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, showing inhibitory activity against the A isoform of the enzyme, indicating potential for antidepressant agents (Mai et al., 2002).

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared to expand the spectrum of activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the broadening applications of oxazolidinones beyond their traditional scope (Genin et al., 2000).

Chemical Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of oxazolidinone derivatives. For example, reactions of 3-methoxy-4-azahomoadamantane with AlCl3 led to various heterocycles including oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Sasaki et al., 1984). Another study reported on the crystal structure of a related compound, providing insights into its molecular configuration (Kamala et al., 2008).

Catalytic Activity

Oxazolidinones have also been investigated for their catalytic activity. A study on the catalytic oxidation of benzyl alcohols by Cu(II) complexes of a 1,3-oxazolidine-based ligand highlights the potential of oxazolidinones in catalysis, demonstrating their utility in organic synthesis (Bikas et al., 2018).

Mechanism of Action

The mechanism of action of the compound would depend on its structure and the target it interacts with. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential therapeutic applications. The pyrrolidine scaffold, for example, is a versatile platform for the design of new compounds with different biological profiles .

Properties

IUPAC Name

3-[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-15-5-3-2-4-14(15)18(7-8-18)16(21)19-9-6-13(12-19)20-10-11-24-17(20)22/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFQEWRBOOOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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